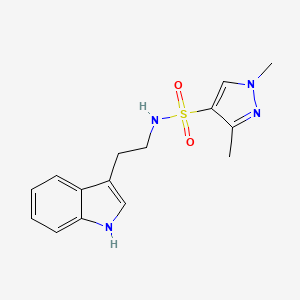

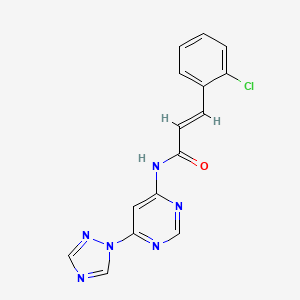

N-((2,4-dimethylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

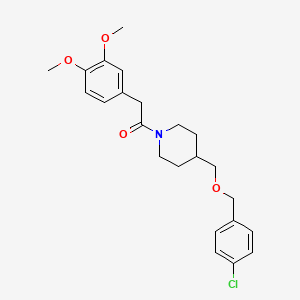

N-((2,4-dimethylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, commonly known as MTS, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been widely used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. The compound has shown promising results in various studies, making it a popular choice for researchers.

Applications De Recherche Scientifique

Photodynamic Therapy Applications

Research has shown that derivatives of benzenesulfonamide, such as zinc phthalocyanines substituted with benzenesulfonamide derivative groups, exhibit significant potential in photodynamic therapy for cancer treatment. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Several benzenesulfonamide derivatives have been synthesized and evaluated for their potential anticancer activities. For instance, mixed-ligand copper(II)-sulfonamide complexes have been studied for their ability to bind to DNA and induce apoptosis in human tumor cells, showing that these complexes can effectively cause cell death, primarily through apoptosis. The specific sulfonamide derivative plays a crucial role in determining the interaction type with DNA and the consequent biological activity (González-Álvarez et al., 2013).

Enzyme Inhibition

The synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides have led to the identification of high-affinity inhibitors for kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. These inhibitors have shown effectiveness in vitro and could potentially be used to explore the pathophysiological role of the kynurenine pathway following neuronal injury (Röver et al., 1997).

Material Science

Benzenesulfonamide derivatives have also been investigated in material science, particularly for their photochromic properties. For example, methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene have been synthesized. These materials exhibit trans–cis isomerization of the side chain azobenzene fragments upon illumination, demonstrating potential for applications in smart materials and optical devices (Ortyl, Janik, & Kucharski, 2002).

Propriétés

IUPAC Name |

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O2S2/c1-8-11(21-9(2)18-8)7-17-22(19,20)12-6-4-3-5-10(12)13(14,15)16/h3-6,17H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZKNLHQNQCWRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2364889.png)

![N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2364893.png)

![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2364895.png)

![2-[(4-methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2364898.png)

![2-[(4-bromophenyl)methylsulfanyl]propanoic Acid](/img/structure/B2364903.png)